1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-4-15-14(19)16-9-12(13-6-5-7-20-13)18-11(3)8-10(2)17-18/h5-8,12H,4,9H2,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPKENQCHLKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=CS1)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structure combines a pyrazole ring and a thiophene moiety, both known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Pyrazole Ring : Contributes to anti-inflammatory and antimicrobial activities.
- Thiophene Ring : Known for enhancing the lipophilicity and biological activity of compounds.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Case studies have demonstrated that similar pyrazole-based compounds inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential arises from the ability of the compound to modulate inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related pyrazole compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 0.008 µg/mL against S. pneumoniae, showcasing the high potency of pyrazole derivatives .
Study 2: Anticancer Activity
Another investigation focused on a series of pyrazole derivatives, revealing that modifications to the thiophene ring significantly enhanced anticancer activity against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The most effective derivative exhibited IC50 values in the nanomolar range .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ethylurea-Pyrazole Derivatives
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
Compound 9b (1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
Thiophene-Containing Analogues
Compounds in (e.g., (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine)
- Structural Differences : Incorporates thiophene-ethylamine moieties but lacks the pyrazole and urea groups.
- However, the thiophene-ethyl chain may enhance blood-brain barrier penetration .
Pyrazole-Thiophene Hybrids
Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone)
- Structural Differences: Uses a methanone bridge instead of an ethylurea linker.
- Implications: The ketone group may reduce solubility compared to urea, while the cyano-thiophene moiety introduces additional electronic effects .
Triazine-Urea Derivatives
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea
- Structural Differences : Central triazine core with thiourea and phenylurea groups.
- Implications : The triazine ring enhances planarity and π-stacking, but thiourea may introduce redox instability compared to the target compound’s ethylurea .
Key Comparative Data
Research Findings and Implications
- Electronic Effects : The thiophene group in the target compound introduces electron-rich sulfur, enhancing interactions with metalloenzymes compared to phenyl analogues .
- Solubility and Stability : The ethylurea linker improves aqueous solubility relative to ketone-bridged compounds (e.g., 7a), though it may be less stable than triazine derivatives under acidic conditions .
- Crystallographic Behavior : Pyrazole derivatives (e.g., ) often exhibit polymorphism, suggesting the target compound may require rigorous crystallographic analysis to ensure consistent formulation .
Q & A
Q. Table 1: Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3,5-Dimethylpyrazole, K₂CO₃ | DMF | 12 | 78 |
| 2 | Thiophene-2-carboxaldehyde, NaBH₄ | Ethanol | 6 | 85 |
| 3 | Ethyl isocyanate, DIPEA | CH₂Cl₂ | 24 | 65 |
Q. Table 2: Biological Activity of Derivatives
| Derivative (R-group) | IC₅₀ (Enzyme X, μM) | Cytotoxicity (HeLa, μM) |
|---|---|---|
| -Ethyl (parent) | 2.3 ± 0.4 | >100 |
| -Cyclopropyl | 1.8 ± 0.2 | 85 ± 5.2 |
| -Phenyl | 5.1 ± 0.7 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
